![molecular formula C18H15ClN2O3 B2364815 5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 902254-93-7](/img/structure/B2364815.png)
5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a unique organic compound known for its complex structure and significant utility in various fields such as medicinal chemistry, organic synthesis, and industrial applications. Its intricate molecular arrangement consists of a benzo[d]oxazol-2(3H)-one core substituted with a chloro group and a 3,4-dihydroquinoline moiety, making it a versatile compound in chemical research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dihydroisoquinolin-1(2h)-one derivatives, have shown significant antioomycete activity against phytopathogens likePythium recalcitrans
Mode of Action
Studies on similar compounds suggest that they might disrupt the biological membrane systems of their targets . This disruption could interfere with the normal functioning of the cells, leading to their death .
Biochemical Pathways
Disruption of these pathways could lead to cell death .
Result of Action
The result of the compound’s action is likely the death of the targeted cells due to disruption of their biological membrane systems . This could potentially make the compound effective against certain types of pathogens, such as oomycetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions starting from simple aromatic compounds. A common route includes:
Nitration of an aromatic precursor to introduce a nitro group.
Reduction of the nitro compound to an amine.
Cyclization to form the oxazole ring system.
Chlorination to introduce the chloro substituent.
Coupling with a 3,4-dihydroquinoline derivative under controlled conditions to form the desired compound.
Industrial Production Methods
For large-scale production, the synthesis is optimized to enhance yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and catalytic reactions may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Can be oxidized to introduce further functionalities.
Reduction: : Reduction of oxo groups to hydroxyl groups.
Substitution: : Electrophilic and nucleophilic substitution at various positions.
Common Reagents and Conditions Used
Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reducing agents such as lithium aluminium hydride.
Halogenating agents for further substitution reactions.
Major Products Formed from These Reactions
Derivatives with varied substitution patterns.
Functionalized oxazole and quinoline derivatives.
Compounds with enhanced pharmacological properties.
Scientific Research Applications
In Chemistry
Organic Synthesis: : Intermediate for the synthesis of complex molecules.
Catalysis: : Used in various catalytic cycles to facilitate organic reactions.
In Biology and Medicine
Pharmaceutical Development: : Potential therapeutic agent due to its structural features.
Biological Studies: : Investigated for its biological activity and potential as a bioactive compound.
In Industry
Material Science: : Precursor for the synthesis of materials with specific properties.
Agricultural Chemicals: : Basis for the development of agrochemicals with desired effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(2-oxo-2-phenylethyl)benzo[d]oxazol-3(2H)-one: : Another compound with a similar benzo[d]oxazol-2(3H)-one core but different substituent.
3-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one: : Similar structure but with a thiazole ring instead of an oxazole ring.
2-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-nitrobenzo[d]oxazol-3(2H)-one: : Contains a nitro group instead of a chloro group.
Uniqueness
5-Chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one stands out due to its specific substitution pattern, which imparts distinct chemical properties and biological activities, making it a valuable compound for further research and application.
Properties
IUPAC Name |
5-chloro-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-13-7-8-16-15(10-13)21(18(23)24-16)11-17(22)20-9-3-5-12-4-1-2-6-14(12)20/h1-2,4,6-8,10H,3,5,9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURWACYEIBHFKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2364732.png)
![Ethyl 5-(4-bromobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2364735.png)
![N-(4-ethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2364737.png)
![2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2364738.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2364740.png)
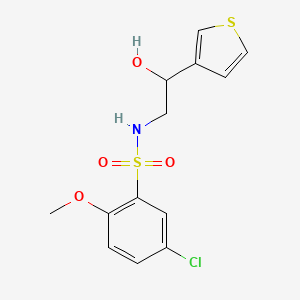
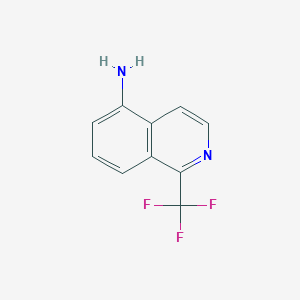
![7-[(2,4-Dichlorophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2364745.png)
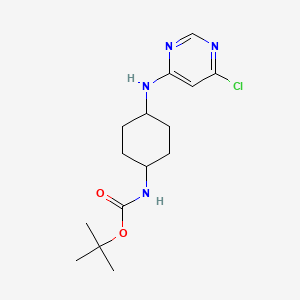
![(Z)-6-(2-chlorobenzyl)-2-((5-methylfuran-2-yl)methylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2364747.png)
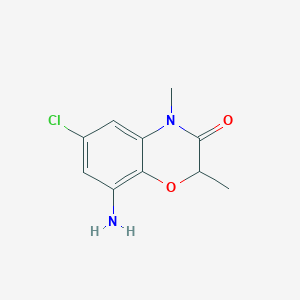
![3-(4-chlorophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364750.png)
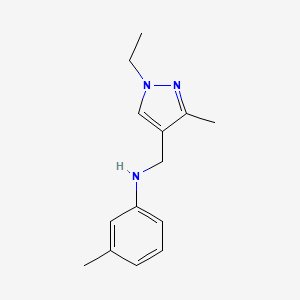
![2-[(3-Chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2364753.png)
